molecular formula C27H27N3O4 B11298906 N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

Cat. No.: B11298906
M. Wt: 457.5 g/mol
InChI Key: BJTVCWQXCQCVTE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide include other imidazolidinone derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H27N3O4/c1-3-19-9-13-21(14-10-19)28-25(31)17-24-26(32)30(22-7-5-4-6-8-22)27(33)29(24)18-20-11-15-23(34-2)16-12-20/h4-16,24H,3,17-18H2,1-2H3,(H,28,31)

InChI Key

BJTVCWQXCQCVTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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